(R)-Methyl 5-oxopyrrolidine-2-carboxylate
Overview
Description
®-Methyl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is known for its applications in various fields of scientific research.
Mechanism of Action
Mode of Action
It is known to be an endogenous metabolite , suggesting it may play a role in various biochemical processes within the body.
Biochemical Pathways
It has been observed that labile metabolic intermediates, such as ®-methyl 5-oxopyrrolidine-2-carboxylate, can contribute to organismal adaptation in some scenarios . This suggests that the compound may influence a variety of biochemical pathways, potentially leading to the generation of new biochemical pathways .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability
Result of Action
As an endogenous metabolite , it likely plays a role in various physiological processes, but specific effects are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-oxopyrrolidine-2-carboxylate typically involves the esterification of ®-5-oxopyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 5-oxopyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted pyrrolidines .
Scientific Research Applications
®-Methyl 5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 5-oxopyrrolidine-2-carboxylate: The enantiomer of ®-Methyl 5-oxopyrrolidine-2-carboxylate, with similar chemical properties but different biological activities.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with aryl or pyridyl substitutions on the pyrrolidine ring, exhibiting distinct chemical and biological properties.
Uniqueness
®-Methyl 5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other substituted pyrrolidines .
Properties
IUPAC Name |
methyl (2R)-5-oxopyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPKMSGXAUKHT-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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